![molecular formula C18H20Cl2N6O2 B2390185 7-(2,4-dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878431-81-3](/img/structure/B2390185.png)
7-(2,4-dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2,4-dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20Cl2N6O2 and its molecular weight is 423.3. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored the potential of this compound as an α-amylase inhibitor for treating diabetes. α-Amylase is an enzyme responsible for breaking down starch into glucose and maltose. Inhibiting α-amylase activity can slow down carbohydrate digestion, leading to more controlled blood glucose levels .
- Molecular docking simulations were performed to understand the binding interactions between the compound and Bacillus paralicheniformis α-amylase enzyme. The most active compounds (6c, 7a, and 7b) displayed favorable binding affinities, suggesting their potential as inhibitors .
- The same active compounds (6c, 7a, and 7b) were evaluated for their pharmacokinetic properties using in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis. These compounds showed non-toxic profiles, enhancing their suitability for drug development .
- Molecular dynamics simulations investigated the stability of the hybrid-protein complex formed by compound 5b and 7a with the α-amylase enzyme. The consistent RGyr values indicated that these complexes remained stable during a 100-ns simulation .
- Insights from the biological assessments, molecular docking, and ADMET studies suggest that compounds 5b, 6c, 7a, and 7b hold promise for designing novel antidiabetic drugs. Further optimization and structural modifications could enhance their efficacy and safety .
Antidiabetic Agents
Molecular Docking Studies
In Silico ADMET Analysis
Molecular Dynamics Simulations
Drug Design and Optimization
properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N6O2/c1-23-5-7-25(8-6-23)17-21-15-14(16(27)22-18(28)24(15)2)26(17)10-11-3-4-12(19)9-13(11)20/h3-4,9H,5-8,10H2,1-2H3,(H,22,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPPHRZSZUDRNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,4-dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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